2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and two chlorine atoms at the 2- and 5-positions The compound also features a chlorophenyl group attached to the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 2-chloropyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-chlorobenzaldehyde and 2-chloropyridine in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the pyridine ring structure. This step may require the use of a catalyst and specific reaction conditions such as elevated temperature and pressure.
Chlorination: The final step involves the chlorination of the pyridine ring to introduce the chlorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of chlorine atoms can yield derivatives with different functional groups.
Oxidation: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-chlorophenyl)pyrimidine: This compound has a similar structure but features a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-chloro-pyridine-3-carbaldehyde: This compound has a similar pyridine ring structure with different substituents.
Uniqueness
2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid groups
Properties
IUPAC Name |
2-chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKDYRTTUSKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687304 |
Source
|
Record name | 2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-36-7 |
Source
|
Record name | 2-Chloro-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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